molecular formula C22H22N2O5 B2407711 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1797756-59-2

8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2407711
CAS No.: 1797756-59-2
M. Wt: 394.427
InChI Key: KGXKHVJZBJYLMV-UHFFFAOYSA-N
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Description

The compound 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at position 8 of the chromen-2-one core and a 4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl substituent at position 3. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural complexity of this compound—featuring a piperidine-carbonyl linker and a pyridinyloxy moiety—suggests enhanced binding affinity and pharmacokinetic optimization compared to simpler coumarin derivatives.

Properties

IUPAC Name

8-methoxy-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-5-3-8-19(23-14)28-16-9-11-24(12-10-16)21(25)17-13-15-6-4-7-18(27-2)20(15)29-22(17)26/h3-8,13,16H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXKHVJZBJYLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can be achieved through multi-step organic synthesis

  • Formation of Chromenone Core

    • Starting from 2-hydroxyacetophenone, the chromenone core can be synthesized via an aldol condensation reaction with benzaldehyde, followed by cyclization using an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy and piperidine groups, forming various oxidized derivatives.

  • Reduction

    • Reduction reactions can be performed on the chromenone core to generate dihydro derivatives, altering its pharmacological properties.

  • Substitution

    • Various substitution reactions can take place, especially at the pyridinyl ring, to introduce different substituents and modify the biological activity.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines, thiols, or halides.

Major Products Formed

  • Oxidized derivatives with altered functional groups.

  • Reduced derivatives with saturated chromenone rings.

  • Substituted derivatives with various groups attached to the pyridinyl ring.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and liver cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Case Study: Antitumor Efficacy
In a study conducted on MCF-7 (human breast cancer) and HepG2 (liver carcinoma) cell lines, the compound showed promising results in reducing cell viability and inducing apoptotic pathways. The findings suggest that the compound could be developed into a novel therapeutic agent for cancer treatment .

2. Neurological Applications

The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which are critical in treating central nervous system disorders. Its piperidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological applications .

3. Antimicrobial Properties

Preliminary studies indicate that compounds structurally related to 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one exhibit antimicrobial activities. These findings highlight the potential for this compound in developing new antimicrobial agents targeting resistant bacterial strains .

The biological activity of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can be summarized as follows:

Activity TypeObserved Effects
AnticancerInduces apoptosis; inhibits proliferation
NeuropharmacologicalPotential GPCR modulation
AntimicrobialEffective against certain bacterial strains

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. Its methoxy and piperidine groups facilitate binding to active sites, while the chromene core interacts with the hydrophobic regions of the target molecules. This compound may modulate signal transduction pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound replaces triazole linkers (e.g., in 8r, 8t) with a piperidine-pyridine system, likely improving metabolic stability and reducing steric hindrance .
  • Halogenated analogues (e.g., 8t) exhibit higher melting points (>200°C), suggesting stronger intermolecular forces, whereas the target compound’s methoxy and pyridine groups may enhance solubility .

Pharmacological and Functional Comparisons

Antioxidant and Antimicrobial Activity

highlights pyridin-2-one derivatives with notable antioxidant activity (up to 79.05% radical scavenging at 12 ppm). While the target compound’s coumarin core differs, its 8-methoxy group may similarly donate electrons to stabilize free radicals. However, the absence of bromine or nitro groups (as in 8t or 8w) might reduce its antimicrobial potency compared to halogenated analogues .

Molecular Docking and Binding Affinity

Compounds in showed moderate inhibition of Staphylococcus aureus and Escherichia coli, with docking scores correlating to experimental MIC values. The target compound’s piperidine-pyridine system could engage in hydrogen bonding and π-π stacking with bacterial enzymes, though specific data are unavailable .

Biological Activity

8-Methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one, with the CAS number 1797756-59-2, is a synthetic compound that has garnered interest for its potential biological activities. This compound features a complex structure that includes a chromenone core, a methoxy group, and a piperidine moiety substituted with a 6-methylpyridin-2-yloxy group. The unique combination of these functional groups is believed to contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H22N2O5
Molecular Weight394.4 g/mol
StructureChemical Structure

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that derivatives of the piperidine moiety exhibit significant anti-inflammatory effects. For instance, compounds structurally related to 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Anticancer Potential

The chromenone framework is well-documented for its anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Preliminary tests have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine and pyridine groups enhances interaction with microbial targets .

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized several derivatives based on the piperidine structure and evaluated their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding interactions of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one with target proteins involved in inflammation and cancer pathways. These studies suggest favorable interactions with active sites of COX enzymes and other relevant targets .
  • In Vivo Studies : In vivo evaluations have shown that certain derivatives exhibit significant reductions in inflammatory markers in animal models, supporting their potential therapeutic applications .

Q & A

Q. What analytical techniques validate purity when HPLC/MS data conflicts with biological assay results?

  • Methodological Answer :
  • LC-HRMS/MS : Detect trace impurities (<0.1%) using Orbitrap-based systems .
  • DSC/TGA : Rule out polymorphic impurities affecting solubility .
  • 1H-13C HSQC NMR : Confirm absence of diastereomers or regioisomers .

Tables for Key Data Comparison

Table 1 : Synthetic Yields Under Varied Conditions

CatalystSolvent SystemTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂1,4-dioxane/H₂O9072
Pd(PPh₃)₄Toluene/EtOH11058

Table 2 : Biological Activity of Analogues

Substituent (R)MIC (μg/mL) E. coliIC₅₀ (μM) HeLa
6-Methylpyridin-2-yl12.58.7
4-Methoxyphenyl25.015.3

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